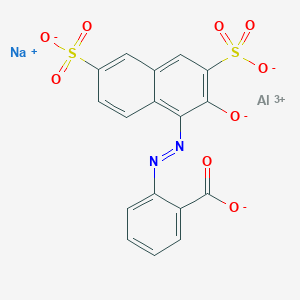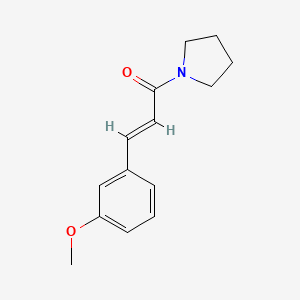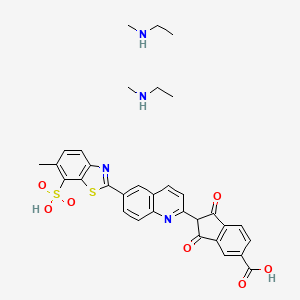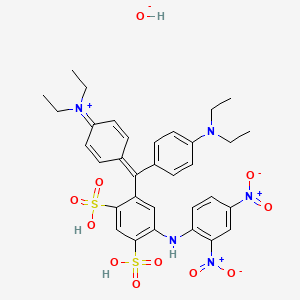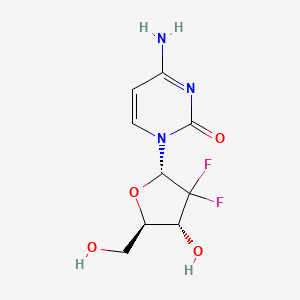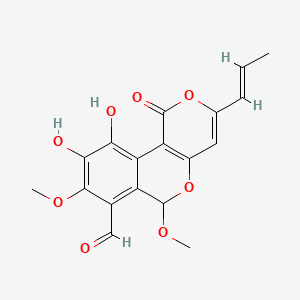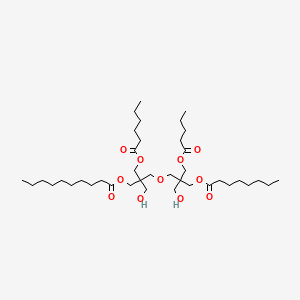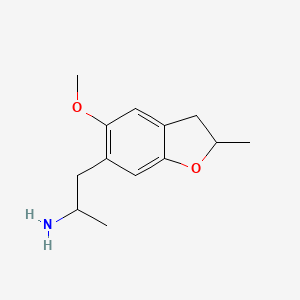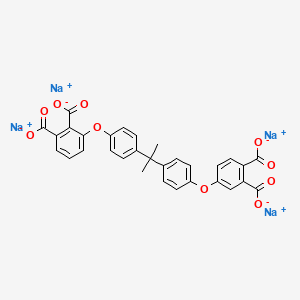
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple carboxylic acid groups and phenoxy linkages. It is often used in scientific research due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Esterification: The initial step often involves the esterification of 1,2-benzenedicarboxylic acid with appropriate alcohols to form esters.
Phenoxy Linkage Formation: The esters are then reacted with phenols under specific conditions to form phenoxy linkages.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenoxy linkages allow the compound to interact with hydrophobic regions of biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzenedicarboxylic acid, 4,4’-oxybis-
- 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane, tetrasodium salt
Uniqueness
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt is unique due to its specific arrangement of carboxylic acid groups and phenoxy linkages. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
72066-80-9 |
|---|---|
Molekularformel |
C31H20Na4O10 |
Molekulargewicht |
644.4 g/mol |
IUPAC-Name |
tetrasodium;3-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate |
InChI |
InChI=1S/C31H24O10.4Na/c1-31(2,17-6-10-19(11-7-17)40-21-14-15-22(27(32)33)24(16-21)29(36)37)18-8-12-20(13-9-18)41-25-5-3-4-23(28(34)35)26(25)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
PMYZICNRHTWDID-UHFFFAOYSA-J |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



